PF-06648671

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

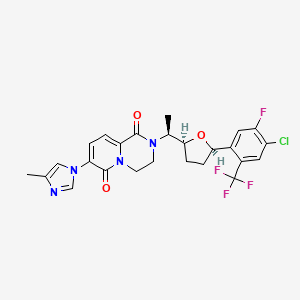

2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCDDYGYIGPEKL-JQOQJDEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)[C@@H]4CC[C@@H](O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClF4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06648671

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-06648671 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a potent γ-secretase modulator (GSM). Developed for the potential treatment of Alzheimer's disease, its mechanism of action centers on the allosteric modulation of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and are associated with mechanism-based toxicities due to Notch signaling inhibition, this compound selectively alters the cleavage of the amyloid precursor protein (APP). This modulation results in a shift in the production of amyloid-beta (Aβ) peptides, specifically decreasing the formation of the highly amyloidogenic Aβ42 and Aβ40 species while concomitantly increasing the levels of shorter, less pathogenic Aβ37 and Aβ38 peptides.[1][2] This targeted approach aims to reduce the amyloid burden in the brain, a key pathological hallmark of Alzheimer's disease, while preserving the physiological functions of γ-secretase.

Core Mechanism of Action: γ-Secretase Modulation

The primary target of this compound is the γ-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of APP to generate Aβ peptides of varying lengths. The modulation by this compound is not inhibitory; rather, it is a conformational alteration of the enzyme that favors a shift in the cleavage site. This leads to a dose-dependent reduction in the production of Aβ42 and Aβ40, which are prone to aggregation and plaque formation.[1][2] Simultaneously, the production of shorter, non-amyloidogenic Aβ peptides, Aβ37 and Aβ38, is increased.[1][2] A critical aspect of this mechanism is the lack of inhibition of Notch processing, a key differentiator from GSIs that minimizes the risk of associated side effects.[1]

Signaling Pathway

The processing of amyloid precursor protein (APP) is a critical pathway in the pathogenesis of Alzheimer's disease. This compound intervenes at the final step of the amyloidogenic pathway, modulating the activity of γ-secretase.

Caption: Amyloid Precursor Protein processing pathway and the modulatory effect of this compound.

Data Presentation

The potency and efficacy of this compound have been characterized in both in vitro and clinical settings.

Table 1: In Vitro Potency

| Assay System | Parameter | Value | Reference |

| Whole-cell assay (CHO-APP) | Aβ42 IC50 | 9.8 nM | [3] |

Table 2: Clinical Pharmacodynamic Effects on CSF Aβ Peptides (Multiple-Ascending Dose Study)

| Dose (once daily for 14 days) | Mean Change from Baseline in CSF Aβ42 | Mean Change from Baseline in CSF Aβ40 | Mean Change from Baseline in CSF Aβ38 | Mean Change from Baseline in CSF Aβ37 | Reference |

| Placebo | Negligible change | Negligible change | Negligible change | Negligible change | [1] |

| 40 mg | Decrease | Decrease | Increase | Increase | [2] |

| 100 mg | Decrease | Decrease | Increase | Increase | [2] |

| 200 mg | Decrease | Decrease | Increase | Increase | [2] |

| 360 mg | Decrease | Decrease | Increase | Increase | [2] |

Note: Specific percentage changes for all doses and all Aβ species are not publicly available. The provided data indicates a dose-dependent trend.

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of in vitro and clinical experiments.

In Vitro Aβ Modulation Assays

-

Objective: To determine the potency and selectivity of this compound in modulating Aβ peptide production in a cellular context.

-

Methodology:

-

Cell Lines: Human neuroglioma (H4) cells or Chinese Hamster Ovary (CHO) cells stably overexpressing human APP were utilized.[1]

-

Compound Treatment: Cells were incubated with varying concentrations of this compound.

-

Aβ Quantification: The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the cell culture supernatant were quantified using electrochemiluminescence-based immunoassays, such as the Meso Scale Discovery (MSD) platform. These assays typically involve capture and detection antibodies specific to the different Aβ isoforms. For instance, the 10G3 antibody has been mentioned in the context of Aβ42 detection.

-

Data Analysis: The concentration of each Aβ species was measured, and IC50 values (for Aβ42 reduction) or EC50 values (for Aβ37/38 elevation) were calculated to determine the potency of the compound.

-

Phase I Clinical Trials (NCT02316756, NCT02407353, NCT02440100)

-

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.[1]

-

Study Design: The clinical development program included randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[1]

-

Methodology:

-

Subject Population: Healthy adult volunteers were enrolled in the studies.[1]

-

Dosing: In the SAD studies, subjects received a single oral dose of this compound across a range of dose levels. In the MAD study, subjects received once-daily oral doses for 14 days.[1]

-

Sample Collection: Blood samples were collected to determine the pharmacokinetic profile of the drug. Cerebrospinal fluid (CSF) was collected via lumbar puncture at baseline and at various time points post-dosing to assess the pharmacodynamic effects on Aβ peptides.[1]

-

Biomarker Analysis: CSF concentrations of Aβ42, Aβ40, Aβ38, Aβ37, and total Aβ were measured using validated immunoassays.[1]

-

Data Analysis: The changes in CSF Aβ levels from baseline were calculated for each dose group and compared to placebo to determine the dose-response relationship. A pharmacokinetic/pharmacodynamic (PK/PD) indirect-response model was developed to characterize the differential effects of this compound on the various Aβ species.[1]

-

Experimental Workflow Diagram

The development and characterization of this compound followed a logical progression from in vitro characterization to clinical evaluation.

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound represents a refined approach to targeting the amyloid cascade in Alzheimer's disease. Its mechanism as a γ-secretase modulator allows for a selective reduction of pathogenic Aβ species without the safety concerns associated with broad γ-secretase inhibition. The in vitro and clinical data demonstrate a clear and potent modulatory effect on Aβ production, supporting its intended mechanism of action. This technical guide provides an overview of the core principles underlying the action of this compound for the scientific community engaged in Alzheimer's disease research and drug development.

References

An In-depth Technical Guide to the γ-Secretase Modulation Pathway of PF-06648671

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06648671 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). Developed by Pfizer for the potential treatment of Alzheimer's disease, it represents a promising therapeutic strategy aimed at altering the production of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of the disease. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ species, thereby reducing the levels of the aggregation-prone Aβ42 peptide. This document provides a comprehensive technical overview of the mechanism of action, key experimental data, and methodologies related to the study of this compound.

Core Mechanism of Action: γ-Secretase Modulation

The central mechanism of this compound revolves around its interaction with the γ-secretase complex, a multi-subunit protease responsible for the final cleavage of APP. Instead of inhibiting the enzyme, this compound binds to an allosteric site on the complex, inducing a conformational change. This altered conformation shifts the processive cleavage of the APP C-terminal fragment (APP-CTF).

The key outcome of this modulation is a decrease in the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40.[1][2][3][4][5][6] Concurrently, there is an increase in the formation of shorter, less pathogenic Aβ peptides, such as Aβ37 and Aβ38.[1][2][3][4][5][6] Crucially, this modulation does not significantly affect the total amount of Aβ produced, nor does it inhibit the cleavage of other critical γ-secretase substrates like Notch, thus avoiding a major toxicity concern associated with γ-secretase inhibitors.[1][4][5]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and clinical studies of this compound.

Table 1: In Vitro Potency

| Assay System | Parameter | Value | Reference |

| CHO APP Whole-Cell Assay | Aβ42 IC50 | 9.8 nM |

Table 2: Phase I Clinical Trial Overview

| Clinical Trial ID | Study Type | Population | Dosing Regimen | Number of Subjects |

| NCT02316756 | Single Ascending Dose | Healthy Volunteers | 2, 4, 12, 40, 120, 240, 360 mg | 18 |

| NCT02440100 | Multiple Ascending Dose | Healthy Elderly Volunteers | 4 to 100 mg (once daily for 14 days) | 92 |

| NCT02407353 | Single Dose CSF Biomarker | Healthy Volunteers | ≤ 300 mg | 22 |

Table 3: Pharmacodynamic Effects on CSF Aβ Peptides (Phase I, Multiple Doses)

| Dose | % Change in Aβ42 (from baseline) | % Change in Aβ40 (from baseline) | % Change in Aβ37 (from baseline) | % Change in Aβ38 (from baseline) | Reference |

| 40 mg | -44% | -18% | +110% | +25% | [1][4][5] |

| 100 mg | -59% | -28% | +200% | +45% | [1][4][5] |

| 200 mg | -65% | -35% | +250% | +55% | [1][4][5] |

| 360 mg | -65% | -38% | +280% | +60% | [1][4][5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on published methodologies and general practices for the evaluation of γ-secretase modulators.

In Vitro Potency Assessment: CHO APP Whole-Cell Aβ42 Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound for the production of Aβ42 in a cellular context.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing a human APP variant (e.g., APP695 or APP751 with the Swedish mutation, K670N/M671L, which increases Aβ production).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) to ensure the continued expression of the APP transgene.

-

Compound Treatment:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (typically DMSO).

-

The final DMSO concentration is kept constant across all wells (e.g., 0.1%).

-

Cells are incubated with the compound for a defined period, typically 16-24 hours.

-

-

Aβ Quantification:

-

The conditioned medium is collected from each well.

-

Aβ42 levels are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay. These assays typically use a capture antibody specific to the C-terminus of Aβ42 and a detection antibody targeting the N-terminus of Aβ.

-

-

Data Analysis:

-

The Aβ42 concentrations are normalized to the vehicle-treated control wells.

-

A dose-response curve is generated by plotting the percentage of Aβ42 inhibition against the logarithm of the compound concentration.

-

The IC50 value is calculated using a four-parameter logistic fit.

-

In Vivo Pharmacodynamic Studies in Healthy Volunteers

These studies aim to assess the effect of this compound on Aβ peptide concentrations in the cerebrospinal fluid (CSF) of human subjects.

-

Study Design: A randomized, double-blind, placebo-controlled, single- or multiple-ascending dose design is typically employed.

-

Subject Population: Healthy male and female volunteers, with age ranges specified for each study (e.g., 18-55 years or 65-85 years for elderly cohorts).

-

Drug Administration: this compound or placebo is administered orally as a single dose or once daily for a specified duration (e.g., 14 days).

-

CSF Collection:

-

For single-dose studies, serial CSF samples may be collected over a period of 36 hours via an indwelling lumbar catheter.

-

For multiple-dose studies, single CSF samples are typically collected at baseline (before the first dose) and at steady-state (after the final dose).

-

-

Aβ Biomarker Analysis:

-

CSF samples are analyzed for concentrations of Aβ37, Aβ38, Aβ40, and Aβ42.

-

Validated immunoassays (e.g., MSD) are used for the simultaneous quantification of the different Aβ species.

-

-

Pharmacokinetic Analysis:

-

Blood samples are collected at multiple time points to determine the plasma concentration of this compound.

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated.

-

-

PK/PD Modeling: An indirect-response model is often used to characterize the relationship between the plasma concentration of this compound and the changes in CSF Aβ levels over time.

Experimental Workflow Diagram

Logical Relationships of Effects

The modulation of γ-secretase by this compound initiates a cascade of related effects on Aβ peptide production, which are logically interconnected.

Conclusion

This compound exemplifies the γ-secretase modulator approach, a nuanced strategy for targeting Aβ production in Alzheimer's disease. Its mechanism, characterized by an allosteric shift in enzyme activity rather than inhibition, offers a potentially safer alternative to previous generations of γ-secretase-targeted therapies. The robust, dose-dependent changes in CSF Aβ peptides observed in clinical trials provide strong evidence of target engagement in humans. While the development of this compound was discontinued by Pfizer for strategic reasons, the data generated from its preclinical and clinical evaluation remain highly valuable to the scientific community, informing the ongoing development of novel GSMs for the treatment of Alzheimer's disease.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Target and Mechanism of PF-06648671

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06648671 is an investigational small molecule that was under development by Pfizer for the treatment of Alzheimer's disease.[1] It is classified as a γ-secretase modulator (GSM), a class of compounds designed to allosterically modulate the activity of the γ-secretase enzyme complex. This document provides a comprehensive technical overview of the target of this compound, its mechanism of action, and the experimental data supporting its development.

Primary Target: γ-Secretase

The exclusive biological target of this compound is the γ-secretase complex, an intramembrane aspartyl protease.[2][3] This enzyme complex is a critical component of the amyloid precursor protein (APP) processing pathway, which, when cleaved sequentially by β-secretase and then γ-secretase, produces amyloid-beta (Aβ) peptides of varying lengths. An imbalance in the production of these peptides, particularly an overabundance of the aggregation-prone 42-amino acid isoform (Aβ42), is a central element of the amyloid cascade hypothesis of Alzheimer's disease.

Unlike γ-secretase inhibitors (GSIs), which block the catalytic activity of the enzyme and can lead to mechanism-based toxicities due to the inhibition of other essential substrate processing (e.g., Notch), GSMs like this compound bind to an allosteric site on the γ-secretase complex.[4] This allosteric modulation subtly alters the conformation of the enzyme, shifting its cleavage preference away from the production of longer, more pathogenic Aβ peptides (Aβ42 and Aβ40) towards the generation of shorter, less amyloidogenic forms, such as Aβ37 and Aβ38.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

| Parameter | Value | Species | Assay System | Reference |

| Aβ42 IC50 | 9.8 nM | Human | CHO-APP whole-cell assay | [8] |

Table 1: In Vitro Potency of this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound for the production of Aβ42 in a cellular assay.

| Study ID | Phase | Number of Subjects | Dosing Regimen | Key Findings on Aβ Levels in CSF | Reference |

| NCT02316756 | I | 18 healthy volunteers | Single ascending doses | Dose-dependent reduction in Aβ42 and Aβ40. | [6] |

| NCT02407353 | I | 22 healthy volunteers | Single doses | Characterized the dynamics of CSF Aβ peptides (37, 38, 40, 42) over 36 hours. | [6] |

| NCT02440100 | I | 92 healthy elderly volunteers | Multiple ascending doses for two weeks | Dose-dependent decreases in Aβ42 and Aβ40, with corresponding increases in Aβ37 and Aβ38. No significant change in total Aβ. | [6] |

Table 2: Summary of Phase I Clinical Trials for this compound. This table outlines the key design and pharmacodynamic findings related to cerebrospinal fluid (CSF) Aβ peptide modulation from the three Phase I studies of this compound.

Signaling Pathway

This compound modulates the final step in the amyloidogenic processing of the amyloid precursor protein (APP). The following diagram illustrates this pathway and the influence of the compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings.

In Vitro Cell-Based Aβ42 Assay (CHO-APP Cells)

This assay quantifies the ability of a compound to modulate the production of Aβ42 in a cellular environment.

1. Cell Culture and Plating:

- Chinese Hamster Ovary (CHO) cells stably overexpressing human wild-type APP (CHO-APP) are used.

- Cells are cultured in standard cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate selection antibiotics.

- For the assay, cells are seeded into 96-well plates at a density that allows for sub-confluent growth during the experiment and incubated overnight.

2. Compound Treatment:

- This compound is serially diluted in DMSO to create a concentration gradient.

- The compound dilutions are then added to the cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤0.5%).

- Control wells receive vehicle (DMSO) only.

- The cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for APP processing and Aβ peptide secretion into the medium.

3. Aβ42 Quantification (ELISA):

- After incubation, the conditioned medium is collected.

- The concentration of Aβ42 in the medium is determined using a sandwich enzyme-linked immunosorbent assay (ELISA) specific for Aβ42.

- Briefly, a capture antibody specific for the C-terminus of Aβ42 is coated onto the wells of an ELISA plate.

- The conditioned medium samples and Aβ42 standards are added to the wells and incubated.

- After washing, a detection antibody (e.g., biotinylated) that recognizes the N-terminus of Aβ is added.

- Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

- A substrate solution (e.g., TMB) is then added, and the colorimetric reaction is stopped with a stop solution.

- The absorbance is read on a plate reader, and the concentration of Aβ42 in the samples is calculated from the standard curve.

4. Data Analysis:

- The Aβ42 concentrations are plotted against the corresponding compound concentrations.

- The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Preclinical In Vivo Studies in Rodents

These studies assess the pharmacokinetic and pharmacodynamic properties of the compound in a living organism.

1. Animal Models:

- Wild-type mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.

- Transgenic mouse models of Alzheimer's disease (e.g., Tg2576) that overexpress human APP with mutations can also be utilized to study the effects on amyloid pathology.

2. Dosing and Administration:

- This compound is formulated in a suitable vehicle for oral gavage.

- Animals are dosed with single or multiple ascending doses of the compound or vehicle control.

- For pharmacokinetic studies, blood samples are collected at various time points post-dosing via tail vein or other appropriate methods.

- For pharmacodynamic studies, animals are euthanized at specific time points after dosing, and brain and cerebrospinal fluid (CSF) are collected.

3. Sample Processing and Aβ Measurement:

- Plasma: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.

- Brain: Brain tissue is homogenized in an appropriate buffer containing protease inhibitors.

- CSF: CSF is collected from the cisterna magna.

- Aβ levels (Aβ42, Aβ40, Aβ38, Aβ37) in plasma, brain homogenates, and CSF are measured using specific ELISAs or mass spectrometry-based methods.

4. Data Analysis:

- Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles.

- Pharmacodynamic effects are assessed by comparing the Aβ levels in the treated groups to the vehicle control group.

start [label="Start", shape=ellipse, fillcolor="#F1F3F4"];

acclimatization [label="Animal Acclimatization", fillcolor="#FFFFFF"];

dosing [label="Dosing\n(Oral Gavage)", fillcolor="#FFFFFF"];

sample_collection [label="Sample Collection\n(Blood, CSF, Brain)", fillcolor="#FFFFFF"];

sample_processing [label="Sample Processing\n(Centrifugation, Homogenization)", fillcolor="#FFFFFF"];

abeta_measurement [label="Aβ Measurement\n(ELISA or Mass Spec)", fillcolor="#FFFFFF"];

data_analysis [label="Data Analysis\n(PK/PD Modeling)", fillcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#F1F3F4"];

start -> acclimatization;

acclimatization -> dosing;

dosing -> sample_collection;

sample_collection -> sample_processing;

sample_processing -> abeta_measurement;

abeta_measurement -> data_analysis;

data_analysis -> end;

}

Phase I Clinical Trial Methodology (General Overview)

The Phase I studies for this compound were designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers.

1. Study Design:

- The studies were randomized, double-blind, and placebo-controlled.

- Both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts were included.

2. Subject Population:

- Healthy adult volunteers, including elderly subjects in one study.

- Subjects underwent a thorough screening process to ensure they met the inclusion and exclusion criteria.

3. Investigational Product Administration:

- This compound was administered orally as a solution or capsule.

- Doses were escalated in successive cohorts after safety data from the previous cohort were reviewed.

4. Assessments:

- Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

- Pharmacokinetics: Serial blood samples were collected to determine the plasma concentrations of this compound over time.

- Pharmacodynamics: Cerebrospinal fluid (CSF) was collected via lumbar puncture to measure the concentrations of Aβ peptides (Aβ42, Aβ40, Aβ38, Aβ37). In some studies, serial CSF sampling was performed.

5. Data Analysis:

- Pharmacokinetic parameters were calculated using non-compartmental analysis.

- The effect of this compound on CSF Aβ levels was compared between the active treatment and placebo groups.

Conclusion

This compound is a γ-secretase modulator that allosterically targets the γ-secretase enzyme complex. By altering the enzyme's cleavage preference of APP, it reduces the production of the pathogenic Aβ42 peptide while increasing the levels of shorter, less amyloidogenic Aβ species. In vitro and early-phase clinical data demonstrated target engagement and a dose-dependent modulation of Aβ peptides in the central nervous system. This in-depth technical guide provides a comprehensive overview of the target and mechanism of action of this compound for the scientific community.

References

- 1. rupress.org [rupress.org]

- 2. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Discovery of Clinical Candidate this compound: A Potent γâSecretase Modulator for the Treatment of Alzheimerâs Disease - figshare - Figshare [figshare.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vivo Characterization of a Novel γ-Secretase Inhibitor SCH 697466 in Rodents and Investigation of Strategies for Managing Notch-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of PF-06648671: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and development history of PF-06648671, a potent γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease. The document details the compound's mechanism of action, key preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction: The Rationale for γ-Secretase Modulation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of the Aβ42 peptide is a central event in the pathogenesis of AD.[1] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[2]

γ-secretase modulators (GSMs) represent a promising therapeutic strategy for AD.[1][3] Unlike γ-secretase inhibitors, which block the activity of the enzyme and can interfere with the processing of other important substrates like Notch, GSMs allosterically modulate the enzyme to shift the cleavage of APP away from the production of the highly amyloidogenic Aβ42 towards shorter, less aggregation-prone Aβ species such as Aβ37 and Aβ38.[3][4][5] This approach offers the potential for a safer therapeutic window by preserving essential Notch signaling.

The Discovery of this compound

This compound emerged from a dedicated drug discovery program at Pfizer aimed at identifying a potent and brain-penetrant GSM for the treatment of Alzheimer's disease.[2][6] The medicinal chemistry effort was guided by a pharmacophore model due to the lack of a crystal structure for the membrane-bound γ-secretase complex at the time.[7][8] Key structural features of this compound include a 2,5-cis-tetrahydrofuran (THF) linker, which was designed to impart conformational rigidity and lock the molecule into its putative bioactive conformation.[7][8] This design strategy, coupled with the development of a novel, more polar heterocyclic core, led to the identification of this compound as a clinical candidate with an optimal balance of in vitro potency and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Mechanism of Action: Allosteric Modulation of γ-Secretase

This compound functions as a γ-secretase modulator. Its mechanism of action involves binding to an allosteric site on the γ-secretase complex, which induces a conformational change in the enzyme. This altered conformation shifts the processivity of APP cleavage, resulting in the decreased production of Aβ42 and Aβ40, and a corresponding increase in the formation of shorter, less amyloidogenic Aβ peptides, notably Aβ37 and Aβ38.[3][4][5] A key advantage of this mechanism is the preservation of total Aβ levels and the avoidance of Notch pathway inhibition, a significant side effect associated with γ-secretase inhibitors.[4][5]

Preclinical and Clinical Development

Preclinical Evaluation

This compound demonstrated potent in vitro activity and a favorable preclinical profile, which supported its advancement into clinical trials.

Table 1: Preclinical Profile of this compound

| Parameter | Value | Description |

| Aβ42 IC50 | 9.8 nM | In a whole-cell assay, this is the concentration of this compound that inhibits the production of Aβ42 by 50%.[7][8][9] |

| Notch Selectivity | >1,600-fold | This indicates that the concentration of this compound required to inhibit Notch signaling is over 1,600 times higher than that needed to modulate Aβ42 production, suggesting a wide therapeutic window.[9] |

| hERG Selectivity | >1,020-fold | This demonstrates a low risk of hERG channel inhibition, a key cardiac safety liability, with a selectivity of over 1,020-fold.[9] |

| Brain Penetration | Favorable in rodents | The compound showed good brain availability in preclinical rodent models.[7][8] |

| In Vivo Efficacy | Robust Aβ42 reduction | Demonstrated significant reduction of Aβ42 in the cerebrospinal fluid (CSF) of preclinical species.[7][8] |

Clinical Development

This compound progressed into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers.[3][4] Three Phase I studies were conducted (NCT02316756, NCT02407353, and NCT02440100).[3][4]

The trials involved single ascending dose (SAD) and multiple ascending dose (MAD) regimens.[1][6] The MAD studies involved once-daily dosing for 14 days.[3][4] A total of 120 healthy subjects received either this compound or a placebo.[3][4]

Table 2: Summary of Phase I Clinical Trial Findings for this compound

| Parameter | Finding |

| Safety and Tolerability | Generally well-tolerated in single doses up to 360 mg and multiple ascending daily doses.[6] No serious adverse events were reported, and severe adverse events were not considered drug-related.[3][4] |

| Pharmacokinetics | The pharmacokinetic profile was suitable for once-a-day dosing.[7][8] |

| Pharmacodynamics (CSF Aβ levels) | - Aβ42: Dose-dependent reduction in CSF Aβ42 levels.[3][4][10] - Aβ40: Dose-dependent reduction in CSF Aβ40 levels.[3][4][10] - Aβ37 and Aβ38: Dose-dependent increase in CSF Aβ37 and Aβ38 levels.[3][4][10] - Total Aβ: No significant change in total Aβ concentrations in the CSF.[3][4][10] |

| Aβ42:Aβ40 Ratio | The ratio of Aβ42 to Aβ40 in the CSF was decreased, indicating a preferential reduction of the more amyloidogenic Aβ42 species. |

Discontinuation of Development

In January 2018, Pfizer announced the discontinuation of its research and development efforts in neurology, which included the development of this compound.[6]

Experimental Protocols

The following sections describe representative, industry-standard protocols for the key assays used in the preclinical and clinical evaluation of a γ-secretase modulator like this compound.

Whole-Cell Aβ42 Secretion Assay

This assay is used to determine the in vitro potency of compounds in modulating the production of Aβ42 in a cellular context.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing a human APP construct (e.g., APP751 with a familial AD mutation to increase Aβ production) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: The cell culture supernatant, containing the secreted Aβ peptides, is collected.

-

Aβ Quantification: The concentration of Aβ42 in the supernatant is quantified using a highly specific method, such as a sandwich enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

-

Data Analysis: The Aβ42 levels are plotted against the compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated.

Notch Selectivity Assay

This assay is crucial to ensure that the GSM does not inhibit Notch signaling, which can lead to significant toxicity. A common method is a cell-based reporter gene assay.

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to co-express a constitutively active form of the Notch receptor and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.

-

Compound Treatment: These cells are treated with the test compound at concentrations at and above its Aβ42 IC50.

-

Reporter Gene Measurement: The activity of the reporter gene (e.g., luminescence from luciferase) is measured.

-

Data Analysis: A reduction in reporter gene activity indicates inhibition of the Notch pathway. The concentration of the compound that causes 50% inhibition (IC50) is determined and compared to the Aβ42 IC50 to calculate the selectivity ratio.

hERG Channel Inhibition Assay

This assay assesses the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel. The gold standard method is manual patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the electrical currents flowing through the hERG channels are recorded.

-

Compound Application: The test compound is applied to the cell at various concentrations.

-

Data Analysis: The effect of the compound on the hERG channel current is measured, and the concentration that causes 50% inhibition (IC50) is determined.

Quantification of Aβ Peptides in Human CSF

This method is used in clinical trials to measure the pharmacodynamic effect of the drug on its target.

Methodology:

-

Sample Collection: CSF is collected from study participants via lumbar puncture at specified time points.

-

Sample Preparation: The CSF is processed according to strict protocols to prevent peptide degradation and adsorption, often involving the use of low-binding tubes and protease inhibitors.

-

Quantification: The concentrations of various Aβ peptides (Aβ37, Aβ38, Aβ40, and Aβ42) are measured using a validated analytical method, typically a multiplex immunoassay or, for higher precision and accuracy, liquid chromatography-mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.

-

Data Analysis: The changes in the levels of each Aβ species from baseline are determined for each dose group.

Conclusion

This compound is a well-characterized γ-secretase modulator that demonstrated target engagement and a favorable safety profile in early clinical development. Its discovery and development history provide valuable insights into the design and evaluation of this class of compounds for the treatment of Alzheimer's disease. While the development of this compound was discontinued for strategic reasons, the data generated from its preclinical and clinical studies contribute significantly to the understanding of γ-secretase modulation as a therapeutic approach.

References

- 1. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dstc.jp [dstc.jp]

- 3. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absolute Quantification of Aβ1-42 in CSF Using a Mass Spectrometric Reference Measurement Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An automated clinical mass spectrometric method for identification and quantification of variant and wild‐type amyloid‐β 1‐40 and 1‐42 peptides in CSF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Mass spectrometry-based candidate reference measurement procedure for quantification of amyloid-β in cerebrospinal fluid. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-06648671: A γ-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06648671 is a novel, potent, and brain-penetrable small molecule that acts as a γ-secretase modulator (GSM). Developed by Pfizer for the potential treatment of Alzheimer's disease, it represents a promising therapeutic strategy aimed at altering the production of amyloid-β (Aβ) peptides, which are central to the pathophysiology of the disease. Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase to shift the cleavage of the amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the shorter, less pathogenic Aβ37 and Aβ38 fragments, without affecting the total amount of Aβ produced or the cleavage of other critical substrates like Notch. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is (2‐[(1S)‐1‐{(2S,5R)‐5‐[4‐chloro‐5‐fluoro‐2‐(trifluoromethyl)phenyl]tetrahydrofuran‐2‐yl}ethyl]‐7‐(4‐methyl‐1H‐imidazol‐1‐yl)‐3,4‐dihydro‐2H‐pyrido[1,2‐a]pyrazine‐1,6‐dione.[1] The key structural features and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2‐[(1S)‐1‐{(2S,5R)‐5‐[4‐chloro‐5‐fluoro‐2‐(trifluoromethyl)phenyl]tetrahydrofuran‐2‐yl}ethyl]‐7‐(4‐methyl‐1H‐imidazol‐1‐yl)‐3,4‐dihydro‐2H‐pyrido[1,2‐a]pyrazine‐1,6‐dione)[1] |

| SMILES | FC(F)(C(C=C1Cl)=C(--INVALID-LINK--([H])O[C@]2([H])--INVALID-LINK--C)C=C1F)F |

| Molecular Formula | C₂₅H₂₃ClF₄N₄O₃ |

| CAS Number | 1587727-31-8 |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 538.92 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) and formulations of DMSO/PEG300/Tween-80/Saline (≥ 2.08 mg/mL) and DMSO/Corn Oil (≥ 2.08 mg/mL)[2] |

| Melting Point | Not publicly available |

| Boiling Point | Not publicly available |

| pKa | Not publicly available |

Mechanism of Action: γ-Secretase Modulation

This compound functions as a γ-secretase modulator (GSM), a class of molecules that allosterically bind to the γ-secretase complex. This complex is an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides of various lengths.

The prevailing hypothesis for Alzheimer's disease implicates the accumulation of Aβ, particularly the 42-amino-acid-long isoform (Aβ42), as a key initiating event in the disease cascade. Aβ42 is more prone to aggregation and plaque formation compared to the more abundant Aβ40.

Instead of inhibiting the overall activity of γ-secretase, which can interfere with the processing of other important substrates like Notch and lead to adverse effects, GSMs like this compound subtly alter the conformation of the enzyme complex. This modulation shifts the cleavage preference of γ-secretase, leading to:

-

Decreased production of Aβ42 and Aβ40: These are the primary amyloidogenic species.

-

Increased production of shorter Aβ peptides (Aβ37 and Aβ38): These are considered non-amyloidogenic and may even be protective.

-

No change in total Aβ levels: The overall processing of APP by γ-secretase is not inhibited.

-

No inhibition of Notch cleavage: This is a critical safety advantage over traditional γ-secretase inhibitors.

The signaling pathway below illustrates the mechanism of action of this compound.

Preclinical and Clinical Data

In Vitro Potency

In cell-based assays, this compound has demonstrated potent modulation of γ-secretase activity. A key parameter is its half-maximal inhibitory concentration (IC₅₀) for the reduction of Aβ42.

Table 3: In Vitro Potency of this compound

| Assay | Parameter | Value |

| CHO APP whole-cell assay | Aβ42 IC₅₀ | 9.8 nM[3][4][5] |

Phase I Clinical Trials in Healthy Volunteers

Several Phase I studies were conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult volunteers.[6] These studies involved single ascending doses and multiple ascending doses.[6]

The key findings from these trials were:

-

Safety and Tolerability: this compound was generally well-tolerated at the doses tested. No serious adverse events were reported to be related to the drug.[6]

-

Pharmacokinetics: The compound exhibited a pharmacokinetic profile suitable for once-daily dosing.[4][5]

-

Pharmacodynamics: Consistent with its mechanism of action, this compound demonstrated a dose-dependent effect on Aβ levels in the cerebrospinal fluid (CSF). Specifically, it led to a reduction in Aβ42 and Aβ40 concentrations and an increase in Aβ37 and Aβ38 levels, with no significant change in total Aβ.[6]

Table 4: Summary of Pharmacodynamic Effects in CSF (Multiple Ascending Dose Study)

| Dose | Change in Aβ42 | Change in Aβ40 | Change in Aβ37 | Change in Aβ38 |

| Placebo | Negligible change | Negligible change | Negligible change | Negligible change |

| 40 mg q.d. | Decrease | Decrease | Increase | Increase |

| 100 mg q.d. | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

| 200 mg q.d. | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

| 360 mg q.d. | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

| Note: This table represents the qualitative trends observed in the Phase I studies. For detailed quantitative data, refer to the primary publication (Ahn et al., 2020). |

Experimental Protocols

Detailed, proprietary protocols for the specific assays conducted by Pfizer are not publicly available. However, this section provides representative, standard methodologies for the key experiments cited.

CHO APP Whole-Cell Aβ42 Assay (Representative Protocol)

This assay is used to determine the in vitro potency of compounds in modulating Aβ42 production in a cellular context.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (e.g., CHO-K1/APPNFEV) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the medium.

-

Sample Collection: After incubation, the conditioned medium is collected.

-

Aβ42 Quantification: The concentration of Aβ42 in the conditioned medium is measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA). This typically involves capturing Aβ42 with a C-terminus specific antibody and detecting it with an N-terminus specific antibody.

-

Data Analysis: The Aβ42 concentrations are plotted against the compound concentrations, and the IC₅₀ value is determined using a non-linear regression analysis.

Phase I Clinical Trial Workflow (Illustrative)

The workflow for the Phase I clinical trials of this compound involved several key stages, from subject recruitment to data analysis.

Cerebrospinal Fluid (CSF) Aβ Measurement (Representative Protocol)

-

CSF Collection: CSF is collected from study participants via lumbar puncture. Samples are collected into polypropylene tubes to minimize peptide adhesion.

-

Sample Processing: The collected CSF is centrifuged to remove any cellular debris.

-

Storage: The supernatant is aliquoted and stored at -80°C until analysis.

-

Aβ Quantification: The concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 are determined using validated sandwich ELISA kits specific for each Aβ species. These assays typically use a pair of monoclonal antibodies, one for capture and one for detection, to ensure high specificity.

-

Data Analysis: The measured concentrations are used to assess the pharmacodynamic effects of this compound at different doses and time points.

Conclusion

This compound is a well-characterized γ-secretase modulator that has demonstrated target engagement and a favorable safety profile in early clinical development. Its mechanism of action, which involves shifting APP processing away from the production of amyloidogenic Aβ species, represents a refined and potentially safer approach to targeting γ-secretase for the treatment of Alzheimer's disease compared to direct inhibition. The data from in vitro and Phase I clinical studies provide a strong rationale for the continued investigation of GSMs as a therapeutic modality. While the clinical development of this compound was discontinued, the insights gained from its study are invaluable for the ongoing efforts to develop effective disease-modifying therapies for Alzheimer's disease.

References

- 1. ibl-international.com [ibl-international.com]

- 2. Standardization of measurement of beta-amyloid(1-42) in cerebrospinal fluid and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PF-06648671: A γ-Secretase Modulator for Alzheimer's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06648671 is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM). Preclinical studies in various animal models of Alzheimer's disease have demonstrated its efficacy in modulating the production of amyloid-beta (Aβ) peptides, key pathogenic molecules in the disease. Specifically, this compound allosterically modulates the γ-secretase enzyme to shift the cleavage of amyloid precursor protein (APP) away from the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, while increasing the formation of shorter, less pathogenic Aβ species such as Aβ37 and Aβ38. This modulation of Aβ profiles is achieved without inhibiting the overall activity of γ-secretase, thus avoiding the toxicities associated with γ-secretase inhibitors that can interfere with the processing of other critical substrates like Notch. Chronic administration of a closely related analog in transgenic mouse models has been shown to reduce amyloid plaque burden and associated neuroinflammation. This document provides a comprehensive overview of the preclinical data on this compound and its analogs, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Data Presentation

In Vitro Potency

| Compound | Assay | IC50 (nM) |

| This compound | Whole-cell Aβ42 reduction | 9.8[1] |

In Vivo Efficacy: Amyloid-β Modulation in Rodent Models

Table 1: Single-Dose Administration of a this compound Analog ("Compound 2") in C57BL/6J Mice

| Dose (mg/kg) | Time (hours) | Plasma Aβ42 Reduction (%) | Brain Aβ42 Reduction (%) |

| 5 | 1 | ~60 | - |

| 5 | 6 | ~40 | ~50 |

| 10 | 1 | ~75 | - |

| 10 | 6 | ~60 | ~70 |

Data are estimated from graphical representations in the source material.

Table 2: Repeat-Dose (9 days) Administration of a this compound Analog ("Compound 2") in C57BL/6J Mice

| Dose (mg/kg) | Plasma Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) |

| 10 | ~70 | ~50 | ~60 | ~30 |

Data are estimated from graphical representations in the source material.

Table 3: Chronic (3 months) Administration of a this compound Analog ("Compound 2") in PSAPP Transgenic Mice

| Treatment Group | Brain Aβ42 Reduction (soluble, %) | Brain Aβ42 Reduction (insoluble, %) | Brain Aβ40 Reduction (soluble, %) | Brain Aβ40 Reduction (insoluble, %) |

| Prophylactic (3-6 months of age) | ~44 | ~54 | ~40 | ~50 |

| Therapeutic (6-9 months of age) | Significant reduction | Significant reduction | Significant reduction | Significant reduction |

Data are estimated from graphical representations in the source material.

In Vivo Efficacy: Tau Pathology and Cognitive Effects of a Related GSM (BPN-15606)

While specific data on the effects of this compound on tau pathology and cognition are not publicly available, studies on a closely related pyridazine-containing GSM, BPN-15606, in the Ts65Dn mouse model of Down syndrome (which exhibits Alzheimer's-like pathology) provide valuable insights.

Table 4: Effects of BPN-15606 on Tau Pathology and Cognition in Ts65Dn Mice

| Endpoint | Observation |

| Tau Hyperphosphorylation | Significant reduction in phosphorylation at epitopes T205, S202, and S396/S404 in both cortex and hippocampus[2][3][4] |

| Neuroinflammation | Reduced astrocytosis and microgliosis[2][3][4] |

| Cognitive Deficits | Countered cognitive deficits[2][3][4] |

Experimental Protocols

Animal Models

-

Wild-type mice: Male C57BL/6J mice were used for single- and repeat-dose pharmacokinetic and pharmacodynamic studies.

-

Wild-type rats: Male Sprague-Dawley rats were used for pharmacokinetic and pharmacodynamic studies.

-

Transgenic mice: PSAPP (APPSwe/PSEN1dE9) transgenic mice were used for chronic efficacy studies to assess the effects on amyloid plaque deposition and neuroinflammation. These mice develop significant amyloid pathology with age.

Drug Administration

For in vivo studies, this compound or its analogs were typically formulated in a vehicle suitable for oral administration (e.g., 80% PEG 400) and administered by oral gavage. Dosing regimens varied from single acute doses to daily administration for extended periods (e.g., 3 months).

Amyloid-β Quantification (Meso Scale Discovery Assay)

-

Sample Preparation:

-

Plasma: Blood was collected via cardiac puncture into EDTA-containing tubes and centrifuged to separate plasma.

-

Brain Tissue: Brains were harvested, and hemispheres were separated. One hemisphere was snap-frozen for biochemical analysis. Brain tissue was homogenized in a buffer containing protease inhibitors. For the analysis of soluble and insoluble Aβ, a two-step extraction was performed. First, homogenization in a detergent-containing buffer (e.g., RIPA) to extract soluble proteins, followed by centrifugation. The resulting pellet was then extracted with formic acid to solubilize insoluble, aggregated Aβ.

-

-

Assay Procedure:

-

Aβ levels in plasma and brain extracts were quantified using Meso Scale Discovery (MSD) multiplex assays, which are electrochemiluminescence-based immunoassays.

-

Plates pre-coated with capture antibodies specific for different Aβ isoforms (e.g., Aβ38, Aβ40, Aβ42) were used.

-

Samples and calibrators were added to the wells and incubated.

-

After washing, a detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™) was added.

-

After another wash, a read buffer was added, and the plates were read on an MSD instrument. The intensity of the emitted light is proportional to the concentration of the analyte.

-

Immunohistochemistry for Amyloid Plaques and Microgliosis

-

Tissue Preparation:

-

Mice were transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

-

Brains were post-fixed, cryoprotected in sucrose solution, and sectioned on a cryostat or microtome.

-

-

Staining Procedure:

-

Free-floating brain sections were washed in PBS.

-

For Aβ staining, antigen retrieval was performed by incubating the sections in formic acid.

-

Sections were blocked with a solution containing normal serum to prevent non-specific antibody binding.

-

Primary antibodies were applied overnight at 4°C. For amyloid plaques, an anti-Aβ antibody (e.g., 6E10 or 3D6) was used. For microgliosis, an anti-Iba1 antibody was used.

-

After washing, sections were incubated with a biotinylated secondary antibody.

-

An avidin-biotin complex (ABC) reagent was then applied, followed by a diaminobenzidine (DAB) substrate to visualize the staining.

-

Sections were mounted on slides, dehydrated, and coverslipped.

-

-

Image Analysis:

-

Stained sections were imaged using a brightfield microscope.

-

The percentage of the area occupied by immunoreactivity (Aβ plaque load or Iba1-positive microglia) was quantified in specific brain regions (e.g., cortex and hippocampus) using image analysis software.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a γ-secretase modulator.

Experimental Workflow for Preclinical Efficacy Studies

Caption: Workflow for preclinical evaluation of this compound in Alzheimer's models.

Logical Relationship: Amyloid Cascade and GSM Intervention

Caption: Intervention of this compound in the amyloid cascade hypothesis.

References

- 1. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The γ-Secretase Modulator PF-06648671: A Technical Overview of its Impact on Amyloid-Beta Peptide Levels

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06648671 is a novel, orally administered small-molecule γ-secretase modulator (GSM) that was investigated for the treatment of Alzheimer's disease. Developed by Pfizer, this compound demonstrated potent, dose-dependent modulation of amyloid-beta (Aβ) peptide production in clinical trials. Unlike γ-secretase inhibitors which block the enzyme's activity altogether, this compound allosterically modulates the enzyme to shift the cleavage of the amyloid precursor protein (APP). This mechanism results in a reduction of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, less pathogenic Aβ37 and Aβ38 peptides, without altering the total levels of Aβ.[1][2][3][4] Phase I clinical trials in healthy volunteers confirmed this profile in cerebrospinal fluid (CSF), showcasing a significant, dose-dependent decrease in Aβ42 and Aβ40 and an increase in Aβ37.[1][5][6] Despite promising early-phase data, Pfizer discontinued its research and development in neurology in January 2018, which included the development of this compound.[7] This guide provides a detailed overview of the mechanism, quantitative effects, and experimental protocols related to this compound's impact on amyloid-beta peptide levels.

Core Mechanism of Action: γ-Secretase Modulation

The pathological hallmark of Alzheimer's disease involves the aggregation of amyloid-beta peptides into senile plaques.[3] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. The γ-secretase cleavage is imprecise and results in Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.

This compound functions as a γ-secretase modulator (GSM), a class of compounds that do not inhibit the overall catalytic activity of γ-secretase.[1][6] Instead, they are thought to bind to an allosteric site on the γ-secretase complex, subtly altering its conformation. This modulation shifts the site of intramembrane cleavage of APP, favoring the production of shorter Aβ peptides, such as Aβ37 and Aβ38, at the expense of the longer, more pathogenic Aβ42 and Aβ40 species.[1][7] A key advantage of this mechanism is the avoidance of toxicities associated with γ-secretase inhibitors, which can arise from blocking the processing of other critical substrates like Notch.[4][8] In preclinical cell-based assays, this compound was shown to reduce Aβ42 and Aβ40 while increasing Aβ37 and Aβ38, without inhibiting the cleavage of Notch.[3][4]

Figure 1. Mechanism of γ-Secretase Modulation by this compound.

Quantitative Data Presentation: Effects on CSF Amyloid-Beta

Three Phase I studies (NCT02316756, NCT02407353, and NCT02440100) investigated the pharmacokinetics and pharmacodynamics of this compound in a total of 120 healthy subjects.[1][2][3] The studies involved single ascending doses and multiple ascending doses for 14 days.[1][2] The results demonstrated a robust, dose-dependent effect on CSF Aβ peptides.

Table 1: Effect of Multiple Ascending Doses (14 days) of this compound on CSF Aβ Peptides

| Dose (once daily) | Mean Change in Aβ42 from Baseline (%) | Mean Change in Aβ40 from Baseline (%) | Mean Change in Aβ37 from Baseline (%) | Mean Change in Aβ38 from Baseline (%) |

| Placebo | Negligible Change | Negligible Change | Negligible Change | Negligible Change |

| 40 mg | ↓ Decrease | ↓ Decrease | ↑ Increase | ↑ Increase |

| 100 mg | ↓ Decrease | ↓ Decrease | ↑ Increase | ↑ Increase |

| 200 mg | ↓ Decrease | ↓ Decrease | ↑ Increase | ↑ Increase |

| 360 mg | ↓ Decrease | ↓ Decrease | ↑ Increase | ↑ Increase |

| (Note: Specific percentage changes for each dose group in the multiple-dose study are detailed in the source publication but are summarized here to show the dose-dependent trend. The studies consistently showed decreased Aβ42 and Aβ40, and increased Aβ37 and Aβ38.[1][3]) |

A pharmacokinetic/pharmacodynamic (PK/PD) model predicted that a 75 mg dose of this compound could achieve a 50% reduction in CSF Aβ42 levels.[3][4] The model also indicated that the effect on Aβ42 production begins to plateau at higher doses, suggesting that a dose of 300 mg, which yields a predicted 65% reduction, approaches the maximal effect achievable through the GSM mechanism.[3][4] Importantly, no significant changes in total Aβ levels were observed at any dose, which is consistent with the modulatory, rather than inhibitory, mechanism of action.[1][2][3]

Experimental Protocols

The quantitative data on this compound were generated from a series of rigorously controlled Phase I clinical trials. The methodologies are summarized below.

Study Design

-

Trial Identifiers: NCT02316756, NCT02407353, NCT02440100.[2][3]

-

Design: The studies were randomized, placebo-controlled, double-blind, and featured single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.[1][2]

-

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[2]

Participant Population

-

Subjects: A total of 120 healthy adult subjects were enrolled across the three studies.[1][2]

-

Age Range: Participants included both young adults (18-55 years) and elderly subjects (65-85 years).[1]

Dosing and Administration

-

Route: Oral administration.[2]

-

SAD Regimen: Single doses were administered to subjects, with doses ranging up to 360 mg.[7][8]

-

MAD Regimen: Subjects received once-daily doses of this compound or a placebo for a duration of 14 days.[1][2] Dose cohorts included 40 mg, 100 mg, 200 mg, and 360 mg.[3]

Pharmacodynamic Sample Collection and Analysis

-

CSF Collection: Cerebrospinal fluid was collected via lumbar puncture at baseline and at various time points post-dosing.[7] One study involved serial CSF sampling over 36 hours to characterize the dynamic changes in Aβ peptides.[7]

-

Blood Collection: Plasma samples were collected to assess the pharmacokinetic profile of this compound and to measure plasma Aβ levels.[7][8]

-

Analytical Method: Concentrations of the different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42) in CSF and plasma were quantified using validated immunoassays.

Figure 2. Generalized Experimental Workflow for the Phase I MAD Trials.

Conclusion and Future Perspective

The clinical candidate this compound is a potent γ-secretase modulator that successfully demonstrated its intended mechanism of action in Phase I clinical trials. The compound effectively and dose-dependently reduced the CSF levels of pathogenic Aβ42 and Aβ40 while increasing the levels of shorter, non-pathogenic Aβ species in healthy human subjects.[1][2] These pharmacodynamic effects, achieved without significant safety concerns in early trials, validated the GSM approach as a viable strategy for altering the production of amyloidogenic peptides in the central nervous system.[1]

Despite the promising scientific and clinical data, the development of this compound was halted due to a strategic decision by Pfizer to exit neuroscience research.[6][7] The comprehensive dataset generated from its clinical evaluation remains a valuable resource for the Alzheimer's research community, providing crucial insights into the in-vivo effects of γ-secretase modulation in humans and informing the design of future therapeutic strategies targeting amyloid-beta production.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | ALZFORUM [alzforum.org]

- 8. | BioWorld [bioworld.com]

In Vitro Characterization of PF-06648671: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06648671 is a novel, potent, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM).[1][2] It is being investigated for its potential as a disease-modifying therapy for Alzheimer's disease.[1] Unlike γ-secretase inhibitors (GSIs), which can be associated with mechanism-based toxicities due to the inhibition of Notch cleavage, this compound allosterically modulates the γ-secretase complex to selectively reduce the production of the pathogenic amyloid-β 42 (Aβ42) and Aβ40 peptides.[2][3] This modulation concomitantly increases the formation of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, without affecting the total Aβ concentration.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its pharmacological properties, experimental methodologies, and the key signaling pathways involved.

Core Mechanism of Action

This compound functions as a γ-secretase modulator, altering the cleavage preference of the γ-secretase enzyme complex. This results in a shift in the profile of amyloid-beta (Aβ) peptides produced from the amyloid precursor protein (APP). Specifically, it decreases the generation of the highly amyloidogenic Aβ42 and Aβ40 peptides while promoting the production of shorter, non-pathogenic Aβ37 and Aβ38 peptides.[2][3] A key feature of this compound is its "Notch-sparing" activity, meaning it does not significantly inhibit the cleavage of the Notch receptor, a critical signaling protein for various cellular processes.[4] This selectivity is a significant advantage over traditional γ-secretase inhibitors, which can cause toxicity due to Notch-related side effects.

Quantitative In Vitro Pharmacology

The in vitro potency of this compound has been primarily characterized through cell-based assays that measure the modulation of Aβ peptide levels.

| Parameter | Cell Line | Value | Description | Reference |

| Aβ42 IC50 | CHO cells expressing human APP | 9.8 nM | Concentration of this compound that causes a 50% reduction in the production of Aβ42.[1] | [1] |

| Aβ40 Modulation | CHO cells expressing human APP | Reduction Observed | This compound reduces the production of Aβ40. Specific IC50 values from in vitro assays are not publicly available. | [2][3] |

| Aβ37 Modulation | CHO cells expressing human APP | Increase Observed | This compound increases the production of Aβ37. Specific EC50 values from in vitro assays are not publicly available. | [2][3] |

| Aβ38 Modulation | CHO cells expressing human APP | Increase Observed | This compound increases the production of Aβ38. Specific EC50 values from in vitro assays are not publicly available. | [2][3] |

| Notch Selectivity | Not Specified | Notch-Sparing | This compound does not inhibit the cleavage of Notch. Specific IC50 values for Notch inhibition are not publicly available. | [4] |

Experimental Protocols

CHO APP Whole-Cell Aβ42 Assay

This assay is central to determining the in vitro potency of γ-secretase modulators like this compound. The following is a detailed methodology based on the supplementary information from Pettersson et al., J Med Chem 2024.[1]

Objective: To measure the dose-dependent reduction of Aβ42 production by this compound in a cellular context.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing wild-type human amyloid precursor protein (APP).

-

Culture Medium: Standard cell culture medium appropriate for CHO cells (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Assay Plates: 96-well cell culture plates.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Aβ42 ELISA Kit: A commercially available or in-house developed enzyme-linked immunosorbent assay kit specific for Aβ42.

Procedure:

-

Cell Plating: CHO-APP cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for a specified period (e.g., 24 hours) to form a confluent monolayer.

-

Compound Treatment: A serial dilution of this compound is prepared. The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ peptide secretion into the conditioned medium.

-

Conditioned Medium Collection: After incubation, the conditioned medium from each well is carefully collected.

-

Aβ42 Quantification (ELISA):

-

The collected conditioned medium is analyzed using an Aβ42-specific ELISA.

-

This typically involves coating a microplate with an Aβ42 capture antibody, adding the conditioned medium samples, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is then added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

The concentration of Aβ42 in each sample is determined from a standard curve.

-

The percentage of Aβ42 reduction at each concentration of this compound is calculated relative to the vehicle-treated control.

-

The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.

-

Signaling Pathways and Experimental Workflow

The mechanism of action of this compound and the experimental workflow for its in vitro characterization can be visualized through the following diagrams.

Caption: Mechanism of action of this compound on γ-secretase.

Caption: Experimental workflow for in vitro potency determination.

Conclusion

This compound is a potent γ-secretase modulator that demonstrates a desirable in vitro profile for a potential Alzheimer's disease therapeutic. Its ability to selectively reduce the production of pathogenic Aβ42 and Aβ40 while increasing the levels of shorter, non-amyloidogenic Aβ peptides, all while sparing Notch signaling, underscores its promising mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for neurodegenerative diseases. Further characterization of its in vitro selectivity against a broader panel of targets would provide an even more complete understanding of its pharmacological profile.

References

- 1. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

Pharmacological Profile of PF-06648671: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06648671 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM). It was developed by Pfizer for the potential treatment of Alzheimer's disease. The primary pathogenic event in Alzheimer's disease is believed to be the accumulation of amyloid-β (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex. This compound modulates the activity of γ-secretase to selectively reduce the production of the more amyloidogenic Aβ42 and Aβ40 peptides, while increasing the formation of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.[1][2][3] This modulation of γ-secretase processivity, without inhibiting its overall proteolytic activity on other substrates like Notch, presents a promising therapeutic strategy to address the root cause of Alzheimer's disease with a potentially improved safety profile compared to traditional γ-secretase inhibitors.[4][5]

Mechanism of Action

This compound functions as an allosteric modulator of the γ-secretase complex. Instead of blocking the active site, it binds to a distinct site on the enzyme, inducing a conformational change that enhances its processivity. This increased processivity leads to a shift in the final cleavage products of APP. Specifically, the generation of longer, more pathogenic Aβ peptides (Aβ42 and Aβ40) is decreased, while the production of shorter, less amyloidogenic Aβ peptides (Aβ37 and Aβ38) is concomitantly increased.[1][3] Importantly, this modulatory effect does not impact the total amount of Aβ peptides produced and does not inhibit the cleavage of other critical γ-secretase substrates, such as the Notch receptor, thereby avoiding the mechanism-based toxicities associated with γ-secretase inhibitors.[1][3]

Signaling Pathway of APP Processing and this compound Intervention

Caption: APP processing by secretases and the modulatory effect of this compound.

Quantitative Pharmacology

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| Aβ42 IC₅₀ | 9.8 nM | CHO cells expressing APP | Whole-cell assay | [4][6] |

| Aβ40 IC₅₀ | Higher than Aβ42 IC₅₀ | Not specified | Not specified | [1][3] |

Table 2: Dose-Dependent Effects of this compound on CSF Aβ Peptides in Healthy Volunteers (Phase I, Multiple Ascending Dose Study - NCT02440100)